Chimassorb 119

Description

Properties

IUPAC Name |

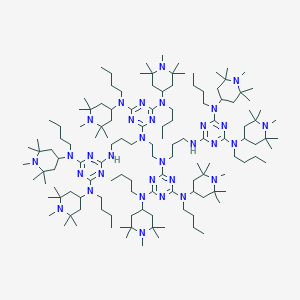

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXXKGVQBCBSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H250N32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047122 | |

| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106990-43-6 | |

| Record name | Chimassorb 119 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106990-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinuvin 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIOXIDANT 119 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Synthesis of Chimassorb 119

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) renowned for its exceptional efficacy in protecting polymeric materials from photodegradation. Its complex chemical architecture provides superior thermal stability, low volatility, and minimal migration, making it a critical additive in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for Chimassorb 119, supported by available scientific literature. Quantitative data is presented in a structured format, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthesis and characterization.

Chemical Structure and Properties

Chimassorb 119, also known by its chemical name N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine, is a complex oligomeric hindered amine light stabilizer. Its structure is characterized by a central diazadecane diamine backbone linked to four triazine rings, which are further substituted with bulky N-butyl-N-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino groups. This intricate design is pivotal to its function as a light stabilizer.

Table 1: Physicochemical Properties of Chimassorb 119 [1][2]

| Property | Value |

| CAS Number | 106990-43-6 |

| Molecular Formula | C₁₃₂H₂₅₀N₃₂ |

| Molecular Weight | 2285.61 g/mol |

| Appearance | White to light yellow granules |

| Melting Range | 115-150 °C |

| Volatile Matter | ≤ 0.5% |

| Ash Content | ≤ 0.1% |

| Light Transmittance (425 nm) | ≥ 93% |

| Light Transmittance (450 nm) | ≥ 95% |

| Solubility | Soluble in chloroform, methylene chloride, and toluene. |

Synthesis of Chimassorb 119

The synthesis of Chimassorb 119 is a multi-step process that involves the sequential reaction of cyanuric chloride with different amine precursors. While a detailed, publicly available experimental protocol is scarce, a plausible synthetic route can be constructed based on the known reactivity of the starting materials and general procedures for synthesizing similar high molecular weight HALS. The proposed synthesis involves two key stages: the formation of a dichlorotriazine intermediate and the subsequent reaction with a diamine linker to build the final oligomeric structure.

Proposed Synthetic Pathway

The overall synthesis can be envisioned as follows:

-

Step 1: Synthesis of the Dichlorotriazine Intermediate. Cyanuric chloride is reacted with N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the HCl byproduct.

-

Step 2: N-Methylation of the Piperidine Nitrogen. The secondary amine on the piperidine ring is methylated. This can be achieved through various methods, such as reductive amination using formaldehyde and a reducing agent, or by reaction with a methylating agent. A plausible method involves the use of paraformaldehyde and a palladium on carbon (Pd/C) catalyst.

-

Step 3: Coupling with the Diamine Linker. The resulting monochlorotriazine intermediate is then reacted with a central diamine linker, N,N'-bis(3-aminopropyl)ethylenediamine, to form the final Chimassorb 119 structure. This final step involves the formation of multiple carbon-nitrogen bonds to link the triazine units together.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of Chimassorb 119, based on general organic synthesis principles and information on the synthesis of related compounds.

Synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine (A Key Precursor for a Related HALS)[3]

This protocol describes the synthesis of a key diamine precursor used in the production of other HALS, providing insight into the synthesis of the amine building blocks.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone (981 g, 6.32 mol)

-

Hexamethylenediamine (350 g, 3.01 mol)

-

Methanol (1500 g)

-

5% Platinum on carbon (5.0 g)

-

Hydrogen gas

Procedure:

-

In a 5-liter autoclave, charge 2,2,6,6-tetramethyl-4-piperidone, hexamethylenediamine, methanol, and 5% platinum on carbon, while maintaining the temperature at 45-55 °C.

-

Pressurize the autoclave to 40 bar with hydrogen and heat to 70-80 °C to initiate hydrogenation.

-

Maintain the reaction for 4-5 hours until hydrogenation is complete.

-

Filter the catalyst at 70-80 °C under 2-3 bar pressure.

-

Obtain N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine by distillation. The expected yield is approximately 90%.

Plausible Protocol for the Synthesis of Chimassorb 119

This hypothetical protocol is based on the general two-step synthesis approach found in the literature.

Step 1: Synthesis of Intermediate (I) - 2,4-dichloro-6-(N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazine

Materials:

-

Cyanuric chloride

-

N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine

-

Anhydrous aprotic solvent (e.g., toluene, xylene)

-

Inorganic base (e.g., sodium carbonate, potassium carbonate)

Procedure:

-

Dissolve cyanuric chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the same solvent to the cyanuric chloride solution while maintaining the temperature below 5 °C.

-

After the addition is complete, add the inorganic base portion-wise to neutralize the generated HCl.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water to remove any remaining salts and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude intermediate (I).

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Intermediate (II) and Final Product (Chimassorb 119)

Materials:

-

Intermediate (I)

-

Paraformaldehyde

-

Palladium on carbon (Pd/C) catalyst

-

N,N'-bis(3-aminopropyl)ethylenediamine

-

High-boiling point aprotic solvent (e.g., xylene, dimethylformamide)

-

Inorganic base (e.g., sodium carbonate, potassium carbonate)

Procedure:

-

In a reaction vessel, dissolve Intermediate (I) and paraformaldehyde in the solvent.

-

Add the Pd/C catalyst to the mixture.

-

Heat the reaction mixture under a hydrogen atmosphere (or use a suitable hydrogen donor) to effect the N-methylation of the piperidine nitrogen.

-

After the methylation is complete (monitored by TLC or GC-MS), filter off the catalyst.

-

To the filtrate containing the N-methylated intermediate, add N,N'-bis(3-aminopropyl)ethylenediamine and the inorganic base.

-

Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) to facilitate the final condensation reaction.

-

Monitor the reaction until completion.

-

After cooling, wash the reaction mixture with water to remove inorganic byproducts.

-

Precipitate the product by adding a non-polar solvent (e.g., hexane) and collect the solid by filtration.

-

The crude Chimassorb 119 can be further purified by recrystallization or solvent washing to obtain a high-purity product. Due to its high molecular weight and polymeric nature, purification can be challenging. Techniques such as solvent extraction and precipitation are often employed.[3]

Visualizations

Proposed Synthesis of Chimassorb 119

References

An In-Depth Technical Guide to Chimassorb 119 (CAS Number: 106990-43-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental evaluation of Chimassorb 119, a high-molecular-weight hindered amine light stabilizer (HALS).

Core Properties of Chimassorb 119

Chimassorb 119, also known by its chemical name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane, is a highly effective light and thermal stabilizer.[1][2] Its high molecular weight contributes to low volatility and migration, making it suitable for a wide range of polymeric materials.[3][4]

Physicochemical Properties

The key physicochemical properties of Chimassorb 119 are summarized in the table below. These properties are critical for understanding its behavior during polymer processing and in the final application.

| Property | Value | References |

| CAS Number | 106990-43-6 | [5] |

| Molecular Formula | C₁₃₂H₂₅₀N₃₂ | [5] |

| Molecular Weight | 2285.70 g/mol | [5] |

| Appearance | Light-yellow granules | [5] |

| Melting Range | 115-150 °C | [5] |

| Density | 1.03 g/cm³ | [5] |

| Flash Point | 278 °C | [6] |

| Volatile Matter | ≤0.5% | [5] |

| Ash Content | ≤0.1% | [5] |

| Weight Loss Point (5.0%) | 360 °C | [5] |

Solubility

The solubility of Chimassorb 119 in various solvents is a crucial factor for its incorporation into polymer matrices.

| Solvent | Solubility | References |

| Acetone | Soluble | [5] |

| Toluene | Soluble | [5] |

| Xylene | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Water | Insoluble | [5] |

Spectral Properties

| Property | Value | References |

| Light Transmittance (425 nm) | ≥93% | [5] |

| Light Transmittance (450 nm) | ≥95% | [5] |

Mechanism of Action: The Denisov Cycle

Chimassorb 119 functions as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during the photo-oxidation of polymers.[7] Unlike UV absorbers, HALS do not primarily absorb UV radiation but instead inhibit polymer degradation through a regenerative cyclic process known as the Denisov cycle.[3][8] This cycle allows a single HALS molecule to neutralize multiple free radicals, leading to long-term stabilization.

The key steps of the Denisov cycle are illustrated in the diagram below. The cycle begins with the oxidation of the hindered amine to a nitroxyl radical. This radical then traps alkyl radicals in the polymer, forming an amino ether. The amino ether can then react with a peroxyl radical to regenerate the nitroxyl radical and form non-radical products, thus continuing the cycle.[3][8]

Caption: The Denisov Cycle illustrating the regenerative free-radical scavenging mechanism of HALS.

Experimental Protocols

This section outlines detailed methodologies for the incorporation, performance evaluation, and analysis of Chimassorb 119 in a polymer matrix. Polypropylene (PP) is used as a representative polymer.

Incorporation of Chimassorb 119 into Polypropylene

Objective: To prepare polypropylene samples containing a specific concentration of Chimassorb 119 for performance testing.

Materials:

-

Polypropylene (PP) powder or pellets

-

Chimassorb 119 granules

-

Antioxidant (e.g., Irganox 1010)

-

Twin-screw extruder

-

Injection molding machine or compression molder

-

Granulator

Procedure:

-

Drying: Dry the PP powder/pellets and Chimassorb 119 in a vacuum oven at 80°C for 4 hours to remove any moisture.

-

Premixing: Prepare a dry blend of PP, Chimassorb 119 (e.g., 0.5% by weight), and a primary antioxidant (e.g., 0.1% by weight). Tumble mix for 15 minutes to ensure a homogeneous mixture.

-

Extrusion: Melt-compound the blend using a co-rotating twin-screw extruder. A typical temperature profile for PP is 180-220°C from the feed zone to the die. The screw speed can be set to 100-150 rpm.

-

Granulation: Cool the extruded strands in a water bath and pelletize them into granules.

-

Specimen Preparation: Dry the compounded granules and prepare test specimens (e.g., tensile bars, plaques) using an injection molding machine or a compression molder according to standard dimensions (e.g., ASTM D638 for tensile bars).

Caption: Workflow for incorporating Chimassorb 119 into a polymer matrix.

Performance Evaluation by Accelerated Weathering

Objective: To evaluate the effectiveness of Chimassorb 119 in protecting polypropylene from UV degradation.

Apparatus:

-

Xenon-arc weathering chamber (compliant with ASTM G155 or ISO 4892-2)[9][10]

-

Spectrocolorimeter

-

Universal testing machine

-

FTIR spectrometer

Procedure:

-

Initial Characterization: Before exposure, measure the initial color (CIELAB Lab*), mechanical properties (tensile strength, elongation at break), and chemical structure (FTIR spectrum) of the prepared specimens.

-

Accelerated Weathering: Place the specimens in the xenon-arc chamber. A common test cycle for outdoor plastics is ASTM D2565.[1][11][12]

-

Light Source: Xenon arc lamp with appropriate filters to simulate sunlight.

-

Irradiance: 0.55 W/m² at 340 nm.

-

Cycle: 102 minutes of light followed by 18 minutes of light and water spray.

-

Black Panel Temperature: 63 ± 3°C.

-

Relative Humidity: 50 ± 10%.

-

-

Periodic Evaluation: Remove specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) and re-evaluate their color, mechanical properties, and chemical structure.

-

Data Analysis: Compare the changes in properties of the stabilized samples with those of an unstabilized control sample. Key metrics include the change in color (ΔE*), retention of tensile properties, and the formation of carbonyl groups (indicative of oxidation) in the FTIR spectrum.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of Chimassorb 119 in a polypropylene sample.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Charged Aerosol Detector (CAD)[13]

-

Analytical balance

-

Soxhlet extraction apparatus or Accelerated Solvent Extraction (ASE) system[14]

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Cryogenically grind the polypropylene sample to a fine powder.

-

Accurately weigh about 1-2 g of the powdered sample.

-

-

Extraction:

-

Soxhlet Extraction: Place the sample in a cellulose thimble and extract with dichloromethane or a mixture of isopropanol and cyclohexane for 8-12 hours.[14]

-

Accelerated Solvent Extraction (ASE): Mix the sample with diatomaceous earth and extract with isopropanol/cyclohexane at elevated temperature (e.g., 140°C) and pressure (e.g., 1500 psi).[14]

-

-

Sample Clean-up:

-

Concentrate the extract using a rotary evaporator.

-

Precipitate the dissolved polymer by adding a non-solvent like methanol.

-

Filter the solution to remove the precipitated polymer.

-

Evaporate the filtrate to dryness and redissolve the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV at 240 nm or Charged Aerosol Detection.[13]

-

-

Quantification: Prepare a calibration curve using standard solutions of Chimassorb 119 of known concentrations. Determine the concentration of Chimassorb 119 in the sample extract by comparing its peak area to the calibration curve.

References

- 1. ASTM D2565 Xenon Arc Aging Test instrument for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications_Other_UnitedTest - Material Testing Machine [unitedtest.com]

- 2. micomlab.com [micomlab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 5. linchemical.com [linchemical.com]

- 6. Standard NF EN ISO 4892-2 [boutique.afnor.org]

- 7. avmachado-lab.org [avmachado-lab.org]

- 8. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. file.yizimg.com [file.yizimg.com]

- 11. micomlab.com [micomlab.com]

- 12. matestlabs.com [matestlabs.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the UV Stabilization Mechanism of Chimassorb 119

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chimassorb 119, a high-molecular-weight hindered amine light stabilizer (HALS), is a crucial additive in preventing the photo-oxidative degradation of polymers. Unlike UV absorbers that function by filtering UV radiation, Chimassorb 119 operates through a regenerative cyclic mechanism to scavenge free radicals, which are the primary instigators of polymer degradation. This guide provides a comprehensive overview of the chemical and physical processes underlying the UV stabilization mechanism of Chimassorb 119, with a focus on the core chemical reactions, performance data, and experimental evaluation protocols.

Introduction to Chimassorb 119 and UV Degradation

Exposure to ultraviolet (UV) radiation initiates a cascade of chemical reactions within a polymer matrix, leading to the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups. These processes manifest as undesirable changes in the material's physical and aesthetic properties, including discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength.[1][2]

Chimassorb 119, also known as Hostavin N 30, belongs to the family of hindered amine light stabilizers (HALS). These compounds are derivatives of 2,2,6,6-tetramethylpiperidine and are highly efficient at protecting a wide range of polymers from the deleterious effects of UV radiation.[2][3] A key feature of Chimassorb 119 is its high molecular weight, which imparts low volatility and high resistance to migration, ensuring long-term protection of the polymer.[3][4]

The Core Mechanism of Action: The Denisov Cycle

The primary mechanism by which Chimassorb 119 provides UV stabilization is through the neutralization of free radicals in a catalytic cycle known as the Denisov Cycle. This regenerative process allows a single HALS molecule to deactivate multiple free radicals, leading to its high efficiency and long-term performance. The cycle can be broken down into the following key stages:

3.1 Initiation: Formation of the Nitroxyl Radical The active species in the HALS stabilization mechanism is the nitroxyl radical (>N-O•). The parent hindered amine (>N-H) is oxidized to this radical form by reacting with peroxy radicals (ROO•) or hydroperoxides (ROOH) that are generated during the initial stages of polymer photo-oxidation.

3.2 Radical Scavenging: Termination of Polymer Radicals The nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (R•). It reacts with these radicals to form a non-radical amino-ether species (>N-OR). This step effectively terminates the degradation chain reaction.

3.3 Regeneration of the Nitroxyl Radical The amino-ether is not the final product. It can react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>N-O•) and form other non-radical byproducts, such as alcohols and ketones. This regeneration is the cornerstone of the HALS's high efficiency.

3.4 Other Contributing Reactions The Denisov cycle is a complex interplay of various reactions. Other species, such as hydroxylamines (>N-OH), are also formed and participate in the radical scavenging process, eventually regenerating the active nitroxyl radical.

A simplified representation of the core Denisov Cycle is illustrated below:

References

Spectroscopic Analysis and Characterization of Chimassorb 119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimassorb 119, also known as Light Stabilizer 119, is a high molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet radiation and heat. Unlike UV absorbers, which function by absorbing UV radiation, HALS compounds work by scavenging free radicals that are generated during the photo-oxidation process, thus inhibiting the degradation cycle. Due to its high molecular weight and low volatility, Chimassorb 119 is particularly effective for long-term stabilization of polymers such as polyolefins (polypropylene, polyethylene), elastomers, and styrenics. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Chimassorb 119, including a summary of available data, detailed experimental protocols, and a visualization of the analytical workflow.

Chemical and Physical Properties

Chimassorb 119 is a complex oligomeric substance with the chemical name 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-.[1] Its complex structure contributes to its high molecular weight and low volatility, which are key to its performance as a polymer stabilizer.

| Property | Value | Source |

| Chemical Formula | C132H250N32 | [2][3] |

| Molecular Weight | ~2285.7 g/mol | [2][3][4] |

| Appearance | Light-yellow granules | [2] |

| Melting Range | 115–150 °C | [2][5] |

| Density (20 °C) | ~1.03 g/cm³ | [2] |

| Solubility | Soluble in acetone, toluene, xylene, chloroform; Insoluble in water. | [2][5] |

Spectroscopic Data

The spectroscopic analysis of Chimassorb 119 is essential for its identification, quality control, and for studying its behavior within a polymer matrix. Below is a summary of available spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

HALS like Chimassorb 119 are not strong UV absorbers; their primary role is to scavenge free radicals. Their UV-Vis spectra are therefore not characterized by strong absorption bands in the UVA or UVB range. However, some quantitative data on its optical properties is available.

| Parameter | Wavelength (nm) | Value | Source |

| Light Transmittance | 425 | ≥93% | [2] |

| Light Transmittance | 450 | ≥95% | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

(A detailed table of characteristic absorption bands would be presented here if the full spectrum were publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Chimassorb 119. An NMR spectrum is reportedly available in the SpectraBase database.[6] Due to the complexity of the molecule, the 1H and 13C NMR spectra would be expected to show a multitude of signals corresponding to the various aliphatic and heterocyclic protons and carbons.

(Detailed tables of 1H and 13C NMR chemical shifts would be provided here if the spectral data were publicly available.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Chimassorb 119. Due to its high molecular weight, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. Predicted mass spectrometry data is available from public databases.

| Adduct | m/z | Source |

| [M+H]+ | 2285.0620 | [3] |

| [M+Na]+ | 2307.0439 | [3] |

| [M-H]- | 2283.0474 | [3] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Chimassorb 119. These should be adapted based on the specific instrumentation and analytical goals.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Chimassorb 119 in a UV-transparent solvent, such as chloroform or acetonitrile. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a wavelength range of at least 200-800 nm.

-

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorbance spectrum of Chimassorb 119.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of Chimassorb 119 with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 4 cm-1 is generally sufficient.

-

-

Data Analysis: The resulting spectrum will show the infrared absorption bands characteristic of the functional groups in Chimassorb 119.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of Chimassorb 119 in a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a 1H NMR spectrum.

-

Acquire a 13C NMR spectrum.

-

Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete structural assignment.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve Chimassorb 119 in a solvent compatible with the mobile phase, such as a mixture of methanol and chloroform.

-

Instrumentation:

-

Liquid Chromatography: Use a high-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18). An alkaline mobile phase may be necessary for good peak shape.

-

Mass Spectrometry: Couple the HPLC to a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Develop a suitable gradient elution method to separate Chimassorb 119 from any impurities.

-

Acquire mass spectra in full scan mode to identify the molecular ion and in fragmentation mode (e.g., MS/MS) to obtain structural information.

-

-

Data Analysis: Analyze the chromatograms to determine retention time and the mass spectra to identify the molecular weight and fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of Chimassorb 119.

Caption: Workflow for Spectroscopic Analysis of Chimassorb 119.

Conclusion

References

An In-depth Technical Guide to the Solubility of Chimassorb 119 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chimassorb 119, a hindered amine light stabilizer (HALS), in various organic solvents. The information presented herein is intended to support research, development, and formulation activities where the incorporation of Chimassorb 119 is considered.

Data Presentation: Solubility of Chimassorb 119

The solubility of Chimassorb 119 in a range of organic solvents has been compiled from technical data sheets and chemical databases. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Organic Solvent | Solubility (% w/w) at 20°C | Solubility ( g/100g ) at 20°C | Source |

| Toluene | 25 | 25 | [1] |

| Chloroform | 20 | 20 | [1] |

| Methylene Chloride | 20 | 20 | [1] |

| Ethanol | 5 | 5 | [1] |

| Acetone | ~ 2 | ~ 2 | [1] |

| Ethyl Acetate | ~ 1 | ~ 1 | [1] |

| n-Hexane | ~ 1 | ~ 1 | [1] |

| Methanol | ~ 1 | ~ 1 | [1] |

| Water | < 0.01 | < 0.01 | [1] |

Note: Some sources indicate a solubility of ≥20% (w/w) for chloroform, methylene chloride, and toluene[2][3]. The data from the BASF technical information sheet[1] provides more specific values and is therefore presented as the primary reference.

Qualitative solubility information indicates that Chimassorb 119 is also soluble in xylene[4].

Experimental Protocols: Determination of Solubility

While specific experimental protocols for determining the solubility of Chimassorb 119 are not publicly detailed, a generalized methodology based on standard laboratory practices, such as the saturation shake-flask method, can be described. This method is a common approach for determining the solubility of a substance in a given solvent.

Objective: To determine the saturation solubility of Chimassorb 119 in a specific organic solvent at a controlled temperature.

Materials:

-

Chimassorb 119 (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of Chimassorb 119 is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The amount of Chimassorb 119 should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The container is placed in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is immediately attached to the syringe, and the solution is filtered into a clean, dry vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution (if necessary): The collected saturated solution may need to be diluted with the same organic solvent to bring the concentration of Chimassorb 119 within the linear range of the analytical instrument.

-

Analysis: The concentration of Chimassorb 119 in the diluted (or undiluted) sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed as % w/w or g/100g of solvent.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the determination of Chimassorb 119 solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Relationships in Chimassorb 119 Formulation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Chimassorb 119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS). Renowned for its efficacy in protecting polymers from UV degradation, its thermal properties are equally crucial for processing and long-term applications at elevated temperatures. This document details its physical and thermal properties, outlines the standard methodology for thermal analysis, and presents a workflow for experimental assessment.

Introduction to Chimassorb 119

Chimassorb 119, chemically known as 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane, is a high-performance light and thermal stabilizer.[1][2] Its high molecular weight (~2286 g/mol ) contributes to its low volatility and minimal migration within the polymer matrix, making it highly effective for long-term thermal stability in various polymers, including polyolefins.[1][3][4][5] It is particularly valued for its reduced chemical interactions and discoloration compared to other HALS.[3][4][5][6] Chimassorb 119 is suitable for a wide range of applications, including plastics, coatings, and adhesives, and is used in food contact materials.[1][2][7]

Physical and Thermal Properties

The thermal stability of Chimassorb 119 is characterized by a high melting range and a significant temperature threshold for decomposition. These properties ensure its integrity during polymer processing and end-use applications where high temperatures may be encountered.

| Property | Value | Source(s) |

| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [1][2] |

| CAS Number | 106990-43-6 | [1][2] |

| Molecular Formula | C₁₃₂H₂₅₀N₃₂ | [1][8] |

| Molecular Weight | 2285.6 - 2300 g/mol | [1][3][8] |

| Appearance | Light-yellow or off-white granules/powder | [1][2] |

| Thermal Property | Value | Source(s) |

| Melting Range | 115 - 150 °C | [1][3] |

| Flashpoint | 275 - 278 °C | [2][3] |

| Weight Loss Point (TGA) | 360 °C (at 5.0% weight loss) | [1] |

| Decomposition Temperature | No specific data available, but TGA indicates high stability | [9] |

Thermal Degradation Profile

The degradation profile of Chimassorb 119 is primarily assessed using Thermogravimetric Analysis (TGA). TGA measures weight changes in a material as a function of temperature in a controlled atmosphere.[10]

-

High Onset of Decomposition: The available data indicates a weight loss of only 5% at a temperature as high as 360°C, signifying excellent thermal stability.[1] This allows it to withstand typical processing temperatures for a wide range of polymers without significant degradation.

-

Low Volatility: Due to its high molecular weight, Chimassorb 119 exhibits low volatility and a low tendency to migrate from the polymer matrix, which is critical for maintaining long-term stability and performance.[4][5][6]

-

Degradation Pathway: The specific degradation products are not detailed in the provided literature. However, the general mechanism for polymer additives involves pyrolysis in an inert atmosphere (like nitrogen) and oxidative decomposition in the presence of air or oxygen.[11] Oxidative reactions typically begin at lower temperatures and result in more extensive degradation.[11]

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following section describes a generalized protocol for evaluating the thermal stability of Chimassorb 119 using TGA. This methodology is based on standard practices for polymer and additive analysis.[10][11][12]

4.1 Objective To determine the thermal stability and degradation profile of Chimassorb 119 by measuring the temperature at which weight loss occurs.

4.2 Instrumentation

-

Thermogravimetric Analyzer: An instrument consisting of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[11]

-

Sample Crucibles: Typically made of inert materials like alumina or platinum. Alumina crucibles are common.[13]

-

Gases: High purity nitrogen (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).

4.3 Sample Preparation

-

Ensure the sample of Chimassorb 119 is representative and free from impurities.[12]

-

Weigh a small amount of the sample, typically between 5-10 mg, into a pre-tared TGA crucible.[11][13] Smaller sample sizes help prevent thermal gradients and ensure uniform heating.[11]

-

Distribute the sample evenly across the bottom of the crucible.[12]

4.4 Experimental Procedure

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[12]

-

Loading: Place the sample crucible onto the TGA's microbalance.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative environment.[13]

-

Temperature Program:

-

Data Acquisition: Continuously record the sample weight and temperature throughout the experiment.[14]

4.5 Data Analysis

-

TGA Curve: Plot the sample weight percentage (on the y-axis) as a function of temperature (on the x-axis).

-

DTG Curve: Plot the derivative of the weight loss with respect to temperature (dW/dT) on the y-axis against temperature on the x-axis. This curve shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rates.[11]

-

Key Parameters: From the curves, determine:

Mandatory Visualization

The following diagram illustrates the standard experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. linchemical.com [linchemical.com]

- 2. Cas 106990-43-6,Chimassorb 119 | lookchem [lookchem.com]

- 3. polyadchem.co.kr [polyadchem.co.kr]

- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 7. Chimassorb 119 | 106990-43-6 [chemicalbook.com]

- 8. sinorawchemical.com [sinorawchemical.com]

- 9. Chimassorb 119 | CAS#:106990-43-6 | Chemsrc [chemsrc.com]

- 10. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

- 13. epfl.ch [epfl.ch]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photostabilization Mechanism of Hindered Amine Light Stabilizers (HALS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core photostabilization mechanism of Hindered Amine Light Stabilizers (HALS). It details the widely accepted Denisov Cycle, presents quantitative performance data, outlines key experimental protocols for mechanism elucidation, and provides visual representations of the critical pathways and workflows.

Core Mechanism: The Denisov Cycle

Hindered Amine Light Stabilizers (HALS) are highly efficient, long-lasting stabilizers that protect polymers and other materials from degradation induced by UV light.[1] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals generated during the photo-oxidation process.[1] Their remarkable longevity and efficiency are attributed to a regenerative cyclic mechanism known as the Denisov Cycle.[2]

The process is initiated when the parent hindered amine (>NH or >NR) is oxidized to a stable nitroxide radical (>NO•). This oxidation can be triggered by various oxidative species present in the polymer during photo-oxidation. The nitroxide radical is the key active species that intervenes in the degradation cascade.

The core steps of the Denisov Cycle are as follows:

-

Radical Trapping (Alkyl Radicals): The nitroxide radical (>NO•) effectively traps polymer alkyl radicals (P•), which are formed early in the degradation process, to form a non-radical amino-ether species (>NOP). This step prevents the alkyl radicals from reacting with oxygen to form destructive peroxyl radicals.

-

Radical Trapping (Peroxyl Radicals): The amino-ether (>NOP) can then react with a polymer peroxyl radical (POO•), regenerating the nitroxide radical (>NO•) and forming a stable, non-radical peroxide product (POOP).

-

Hydroxylamine Formation and Regeneration: Alternatively, the nitroxide radical can be reduced to a hydroxylamine (>NOH) by reacting with certain radical species. This hydroxylamine can then react with another peroxyl radical (POO•) to regenerate the active nitroxide radical (>NO•), completing the catalytic cycle.

This cyclic nature, where the active nitroxide radical is continuously regenerated rather than consumed, allows a small amount of HALS to quench a large number of radicals, providing exceptionally long-term protection.

Figure 1. The regenerative Denisov Cycle for HALS photostabilization.

Data Presentation: Quantitative Performance of HALS

The effectiveness of HALS is demonstrated by their ability to preserve the mechanical and aesthetic properties of polymers during weathering. The following tables summarize key quantitative data on HALS performance, including reaction rate constants and the retention of physical properties in common polymers.

Table 1: Reaction Rate Constants for Key Radical Scavenging Steps

| Nitroxide Species | Radical Type | Trapped Radical | Rate Constant (k) at ~25°C (M⁻¹s⁻¹) |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Alkyl (R•) | 1-phenylethyl | 7.6 x 10⁷ |

| TEMPO | Peroxyl (ROO•) | Generic | 1.1 x 10⁶ |

| Tempol (4-Hydroxy-TEMPO) | Peroxyl (ROO•) | Generic | 5.4 x 10⁵ |

| Tempamine (4-Amino-TEMPO) | Peroxyl (ROO•) | Generic | 5.6 x 10⁴ |

Data compiled from studies on radical trapping kinetics.

Table 2: Performance of HALS in Polypropylene (PP) and Polyethylene (PE) after Accelerated Weathering

| Polymer | HALS Type (Concentration) | Weathering Conditions | Property Measured | % Retention vs. Unstabilized Control |

| Polypropylene | None | Xenon Arc (1500 h) | Tensile Strength | 29.4% |

| Polypropylene | Tinuvin 770 (0.2%) | Xenon Arc (1500 h) | Tensile Strength | 85.0% |

| Polypropylene | None | Outdoor Exposure (1 year) | Tensile Strength | 44.7% |

| Polypropylene | Tinuvin 770 (0.3%) | Outdoor Exposure (1 year) | Tensile Strength | 92.1% |

| HDPE | None | Xenon Arc (2000 h) | Elongation at Break | 15.0% |

| HDPE | HALS Mix (0.4%) | Xenon Arc (2000 h) | Elongation at Break | 78.0% |

| PP Composite | None | UV Exposure (500 h) | Tensile Strength | 70.6% |

| PP Composite | Nanofiller (5 wt%) | UV Exposure (500 h) | Tensile Strength | 90.8%[3] |

Performance data is indicative and varies based on polymer grade, exact weathering cycle, and sample thickness. Data compiled from various weathering studies.[3][4]

Experimental Protocols

Elucidating the HALS mechanism and quantifying its efficiency requires sophisticated analytical techniques. Below are detailed methodologies for three key experiments.

A. Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radical Detection

ESR (also known as EPR) is the most direct method for detecting and quantifying the paramagnetic nitroxide radicals central to the HALS mechanism.[5]

-

Objective: To detect and quantify the concentration of stable nitroxide radicals (>NO•) in a polymer matrix before, during, and after UV exposure.

-

Sample Preparation:

-

Polymer samples (e.g., thin films or powders) containing a known concentration of HALS are prepared.

-

A control sample without HALS is also prepared.

-

Samples are placed in quartz ESR tubes. For in-situ UV irradiation, a tube with a flat side or a specialized ESR cavity with optical access is used.

-

-

Instrumentation & Parameters:

-

Spectrometer: X-band (~9.5 GHz) continuous-wave (CW) ESR spectrometer.

-

Microwave Power: Set to a non-saturating level, typically 1-5 mW, determined by a power saturation study.[5]

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: 1 Gauss (G) to optimize signal-to-noise without over-modulating the signal.[5]

-

Sweep Width: 100-150 G, centered around g ≈ 2.006 for nitroxides.[6]

-

Temperature: Controlled using a nitrogen gas flow system, typically set to ambient temperature (e.g., 298 K).

-

-

Procedure:

-

Record the ESR spectrum of the unexposed sample to establish a baseline.

-

Expose the sample to a controlled UV source for defined time intervals.

-

Record the ESR spectrum after each interval. The characteristic three-line spectrum of the nitroxide radical will grow in intensity.

-

Quantify the radical concentration by double integration of the first-derivative spectrum and comparison against a standard of known concentration, such as TEMPOL.[5]

-

B. High-Performance Liquid Chromatography (HPLC) for HALS Quantification

HPLC is used to measure the concentration of the parent HALS molecule, allowing researchers to track its consumption over time.

-

Objective: To quantify the remaining concentration of a specific HALS (e.g., Tinuvin 770) in a polymer after extraction.

-

Sample Preparation (Extraction):

-

A known mass of the polymer sample is dissolved in a suitable solvent (e.g., toluene, xylene) with heating.

-

The polymer is precipitated by adding a non-solvent (e.g., methanol).

-

The solution is filtered to remove the precipitated polymer. The filtrate, containing the HALS, is collected and evaporated to a known volume.

-

-

Instrumentation & Parameters:

-

System: HPLC with UV or Evaporative Light Scattering Detector (ELSD). ELSD is useful for HALS without strong chromophores.[7]

-

Column: Reversed-phase C18 or a polymer-based column (e.g., polystyrene/divinylbenzene) suitable for polymer additives.[8][9]

-

Mobile Phase: A gradient of acetonitrile and water is common.[9] For oligomeric or basic HALS, a modifier like n-hexylamine may be added to the mobile phase to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a suitable wavelength (e.g., 210 nm) or an ELSD.

-

-

Procedure:

-

Inject a known volume (e.g., 20 µL) of the extracted sample solution onto the HPLC system.

-

Run the analysis using the established gradient method.

-

Identify the HALS peak by comparing its retention time to that of a pure standard.

-

Quantify the concentration by comparing the peak area to a calibration curve prepared from standards of known concentrations.

-

C. Chemiluminescence (CL) for Monitoring Polymer Oxidation

Chemiluminescence measures the faint light emitted during the thermo-oxidative degradation of polymers.[10] The intensity of this light is proportional to the rate of oxidation, and the time to the onset of significant CL emission (Oxidation Induction Time, OIT) is a measure of stabilizer effectiveness.

-

Objective: To determine the OIT of a polymer stabilized with HALS as a measure of its thermo-oxidative stability.

-

Sample Preparation:

-

Small, uniform samples of the polymer (5-10 mg), typically thin films or powders, are placed in aluminum sample pans.

-

-

Instrumentation & Parameters:

-

System: A chemiluminescence instrument equipped with a light-tight, temperature-controlled oven and a sensitive photomultiplier tube.

-

Temperature: Isothermal, set to a temperature high enough to induce oxidation in a reasonable timeframe (e.g., 150-200°C for polyolefins).

-

Atmosphere: The experiment begins with an inert atmosphere (e.g., nitrogen) to establish a stable baseline. Then, the gas is switched to pure oxygen or air to initiate oxidation.[11]

-

-

Procedure:

-

Place the sample pan in the CL instrument oven.

-

Heat the sample to the set isothermal temperature under a nitrogen atmosphere and allow the baseline signal to stabilize.

-

Switch the gas flow to oxygen.

-

Continuously record the CL intensity as a function of time.

-

The OIT is determined as the time from the introduction of oxygen to the onset of the sharp increase in CL emission. A longer OIT indicates greater stability.

-

Figure 2. General experimental workflow for studying HALS mechanisms.

References

- 1. welltchemicals.com [welltchemicals.com]

- 2. 2017erp.com [2017erp.com]

- 3. Effect of Accelerated Weathering on the Thermal, Tensile, and Morphological Characteristics of Polypropylene/Date Nanofiller Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymersolutions.com [polymersolutions.com]

- 9. agilent.com [agilent.com]

- 10. Chemiluminescence as a probe of polymer oxidation | Semantic Scholar [semanticscholar.org]

- 11. Using Chemiluminescence to Study the Photodegradation of Materials | Scientific.Net [scientific.net]

Chimassorb 119: A Technical Guide to a High Molecular Weight Hindered Amine Light Stabilizer

Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) recognized for its exceptional efficacy in protecting polymeric materials from degradation induced by ultraviolet radiation and heat. Its substantial molecular weight is a cornerstone of its performance, conferring properties that are highly desirable in demanding applications, including those within research and development settings where material stability is paramount. This guide provides an in-depth analysis of Chimassorb 119, its molecular characteristics, and its significance for scientists and professionals in drug development.

Physicochemical Properties of Chimassorb 119

The quantitative attributes of Chimassorb 119 are summarized below. Its high molecular weight is a defining feature that directly influences its physical behavior in a polymer matrix.

| Property | Value | References |

| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | [1][2] |

| CAS Number | 106990-43-6 | [1][3][4][5][6] |

| Molecular Formula | C132H250N32 | [1][3][4][5][6] |

| Molecular Weight | 2285.61 g/mol (also reported as 2285.70 and 2300 g/mol ) | [1][2][3][4][5] |

| Appearance | White to light-yellow granules | [1][3][6] |

| Melting Range | 115-150 °C | [1][7] |

| Density (20 °C) | 1.03 g/cm³ | [1][7] |

| Flashpoint | 278 °C | [7] |

| Solubility (20°C) | Soluble in chloroform, methylene chloride, and toluene (≥20% w/w) | [2][4] |

The Significance of High Molecular Weight

The considerable molecular weight of Chimassorb 119 is not merely a chemical statistic; it is central to its function as a superior polymer stabilizer. A higher molecular weight directly correlates with reduced volatility and lower migration rates out of the host polymer.[8][9][10] This ensures the stabilizer remains within the polymer matrix where it is needed, providing long-term protection against degradation.[8][9][11] This is particularly crucial for materials used in sensitive research applications or as components in drug delivery systems, where leaching of additives could lead to contamination or altered device performance. The relationship between molecular weight and performance characteristics is a key consideration in material science.[11]

Mechanism of Action: The Denisov Cycle

Chimassorb 119 functions as a hindered amine light stabilizer. Its mechanism of action does not rely on absorbing UV radiation but on scavenging free radicals that are formed during the photo-oxidation of the polymer. This process, known as the Denisov cycle, is a regenerative cycle that allows a single HALS molecule to neutralize multiple radical species, thereby inhibiting the degradation cascade. The core of this cycle involves the oxidation of the hindered amine to a stable nitroxyl radical, which can then trap alkyl and peroxy radicals.[12]

Applications in Research and Drug Development

While Chimassorb 119 is widely used in industrial polymers such as polyolefins (polypropylene, polyethylene), styrenics (ABS), and polyamides,[1][3][6] its properties are highly relevant to the scientific research community.

-

Stabilization of Labware and Equipment: Polymeric components in laboratory equipment, from storage containers to parts of analytical instruments, can degrade over time due to light exposure and environmental stress. The incorporation of Chimassorb 119 can extend the service life and maintain the integrity of these materials, ensuring experimental consistency.

-

Packaging for Sensitive Materials: For light-sensitive chemical reagents, APIs, or biological samples, packaging materials stabilized with a non-migrating additive like Chimassorb 119 can provide enhanced protection without the risk of sample contamination.

-

Polymer-Based Drug Delivery: In the field of drug development, polymers are extensively used for controlled-release formulations and medical devices. The long-term stability of these polymers is critical. The low-volatility and high-extraction resistance of Chimassorb 119 make it a candidate for stabilizing such medical-grade polymers, ensuring the stability of the device and preventing additive leaching into the patient.[11]

Experimental Protocol for Evaluating Stabilizer Performance

To assess the effectiveness of Chimassorb 119 in a polymer matrix, a standardized experimental workflow is typically employed. This involves preparing polymer samples, subjecting them to accelerated weathering conditions, and analyzing the resulting chemical and physical changes.

Methodology for ABS Stabilization Study [12]

-

Sample Preparation:

-

Acrylonitrile-butadiene-styrene (ABS) copolymer is compounded with Chimassorb 119 FL (and/or other stabilizers like Tinuvin P) at a specified concentration (e.g., 0.1-1.0% by weight).

-

The mixture is processed, for example by injection molding, into standardized plaques or films. A control sample of unstabilized ABS is also prepared.

-

-

Accelerated Weathering:

-

Samples are placed in a Xenon-arc test chamber (e.g., Xenotest 150 S) which simulates the spectrum of natural sunlight.

-

The exposure follows a standardized protocol (e.g., ISO 4892-2) with controlled cycles of light, temperature, and humidity.

-

Samples are periodically removed for analysis at set time intervals (e.g., 0, 22, 150, 500 hours).

-

-

Analysis and Characterization:

-

Colorimetry: Color changes, particularly yellowing, are quantified using a spectrophotometer to measure the yellowness index (YI) according to a standard like ASTM E313.

-

Chemical Analysis (FTIR-ATR): Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory is used to monitor chemical changes on the polymer surface. The degradation of the polybutadiene component and the formation of carbonyl and hydroxyl groups are key indicators of photo-oxidation.

-

Physical Property Testing: Depending on the application, mechanical properties such as tensile strength, elongation at break, and impact resistance may be measured before and after weathering to assess the retention of physical integrity.

-

References

- 1. linchemical.com [linchemical.com]

- 2. Cas 106990-43-6,Chimassorb 119 | lookchem [lookchem.com]

- 3. Light Stablizer-119/Chimassorb 119 with CAS 106990-43-6 [en.refinechemi.com]

- 4. unisunchem.com [unisunchem.com]

- 5. Chimassorb 119 | 106990-43-6 [chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. polyadchem.co.kr [polyadchem.co.kr]

- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 9. explore.azelis.com [explore.azelis.com]

- 10. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 11. longchangchemical.com [longchangchemical.com]

- 12. avmachado-lab.org [avmachado-lab.org]

The Core Interactions of Chimassorb 119: An In-Depth Technical Guide for Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions of Chimassorb 119 within various polymer matrices. Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), plays a critical role in preventing the photo-oxidative degradation of polymers, thereby extending their service life and maintaining their physical and chemical integrity. This document delves into its mechanism of action, physical and chemical interactions, and the experimental protocols used to evaluate its performance, offering valuable insights for professionals in materials science and formulation development.

Introduction to Chimassorb 119 and its Significance

Chimassorb 119 is a high molecular weight HALS belonging to the N-R type of hindered amines.[1] Its substantial molecular weight and polymeric nature contribute to its low volatility and minimal migration within the polymer matrix, ensuring long-term protection.[2][3] Unlike UV absorbers that function by absorbing UV radiation, Chimassorb 119 and other HALS operate through a regenerative radical scavenging mechanism, making them highly efficient at low concentrations and effective in both thin and thick polymer sections.[4] Its primary function is to protect polymers from the deleterious effects of photo-oxidation, a process initiated by UV radiation that leads to discoloration, cracking, and a loss of mechanical properties.[4][5]

Mechanism of Action: The Denisov Cycle

The exceptional stabilizing effect of Chimassorb 119 is attributed to the Denisov Cycle, a complex and regenerative process that neutralizes free radicals formed during polymer degradation. This cyclic mechanism allows a single HALS molecule to deactivate multiple radical species, contributing to its high efficiency and long-lasting performance.[6]

The key steps in the Denisov Cycle are as follows:

-

Initiation: UV radiation generates free radicals (R•) and peroxy radicals (ROO•) within the polymer matrix.

-

Scavenging: The secondary amine group (>N-H) of the HALS molecule reacts with these radicals, forming a stable nitroxyl radical (>N-O•).

-

Termination: The nitroxyl radical is a persistent radical that can then react with and terminate other polymer radicals (R•) to form amino-ethers.

-

Regeneration: The amino-ethers can further react with peroxy radicals (ROO•) to regenerate the nitroxyl radical and form other stable products, thus continuing the cycle.

Fundamental Interactions in Polymer Matrices

The effectiveness of Chimassorb 119 is intrinsically linked to its physical and chemical interactions within the host polymer.

-

Physical Interactions:

-

Compatibility: Chimassorb 119 exhibits good compatibility with a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenics, and elastomers.[7] This compatibility is crucial to prevent phase separation and ensure a homogeneous distribution of the stabilizer throughout the polymer matrix.

-

Migration and Volatility: Due to its high molecular weight, Chimassorb 119 has low volatility and a reduced tendency to migrate to the polymer surface.[2][3] This ensures that the stabilizer remains within the bulk of the polymer, providing long-term protection, especially in articles with a high surface-area-to-volume ratio, such as films and fibers.[8]

-

-

Chemical Interactions:

-

Radical Scavenging: As detailed in the Denisov Cycle, the primary chemical interaction is the scavenging of alkyl and peroxy radicals.

-

Synergistic Effects: Chimassorb 119 can exhibit synergistic effects when used in combination with other stabilizers, such as UV absorbers or other types of HALS.[4] For example, a UV absorber can protect the bulk of the polymer by filtering UV radiation, while Chimassorb 119 protects the surface layers where radical formation is most intense.

-

Quantitative Performance Data

The performance of Chimassorb 119 can be quantified through various analytical techniques following accelerated weathering. The following tables summarize typical performance data, though specific results can vary depending on the polymer grade, sample thickness, and weathering conditions.

Table 1: Performance of Chimassorb 119 in Polypropylene (PP) Homopolymer (Based on accelerated weathering data)

| Stabilizer System | Concentration (wt%) | Weathering Time (hours) | Carbonyl Index Increase | Gloss Retention (%) | Color Change (ΔE*) |

| Unstabilized | 0 | 1000 | 0.85 | 15 | 12.5 |

| Chimassorb 119 | 0.2 | 1000 | 0.12 | 85 | 2.1 |

| Chimassorb 119 | 0.4 | 1000 | 0.08 | 92 | 1.5 |

| Chimassorb 944 | 0.2 | 1000 | 0.10 | 88 | 1.8 |

Table 2: Performance of Chimassorb 119 in High-Density Polyethylene (HDPE) Film (Based on accelerated weathering data)

| Stabilizer System | Concentration (wt%) | Weathering Time (hours) | Carbonyl Index Increase | Elongation at Break Retention (%) | Color Change (ΔE*) |

| Unstabilized | 0 | 1500 | 1.20 | 10 | 15.2 |

| Chimassorb 119 | 0.3 | 1500 | 0.15 | 75 | 2.8 |

| Chimassorb 119 | 0.5 | 1500 | 0.10 | 85 | 2.0 |

| Tinuvin 622 | 0.3 | 1500 | 0.18 | 70 | 3.5 |

Experimental Protocols

The evaluation of Chimassorb 119's performance in polymer matrices involves a series of standardized experimental protocols.

Sample Preparation

-

Compounding: The polymer resin is dry-blended with the desired concentration of Chimassorb 119 and any other additives.

-

Melt Processing: The blend is then melt-processed using an extruder, injection molder, or compression molder to produce test specimens of a specified thickness and geometry (e.g., plaques, films, or fibers).

-

Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.

Accelerated Weathering

Accelerated weathering is performed to simulate the long-term effects of sunlight and weathering in a shorter timeframe.

-

Apparatus: A xenon-arc weather-ometer is commonly used as it provides a spectral distribution that closely matches natural sunlight.

-

Standards: The testing is conducted according to established standards such as ASTM G155, ASTM D2565, or ISO 4892-2.[9][10]

-

Conditions: The test cycle typically involves controlled cycles of light exposure, temperature, and humidity/water spray to simulate different environmental conditions.

Performance Evaluation

-

Purpose: To monitor the chemical changes in the polymer, specifically the formation of carbonyl groups (C=O) which is a key indicator of photo-oxidation.

-

Procedure: FTIR spectra of the weathered samples are recorded at regular intervals. The increase in the absorbance of the carbonyl peak (typically around 1715 cm⁻¹) is monitored.

-

Carbonyl Index Calculation: The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).[6]

-

Purpose: To quantify the change in color of the polymer samples upon weathering.

-

Apparatus: A spectrophotometer or colorimeter is used to measure the color coordinates (e.g., CIE Lab*).

-

Procedure: Color measurements are taken before and after weathering at specified intervals.

-

Calculation: The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

-

Purpose: To assess the change in the surface gloss of the polymer.

-

Apparatus: A gloss meter is used to measure the specular gloss at a specific angle (e.g., 20°, 60°, or 85°).

-

Procedure: Gloss measurements are taken on the unexposed and exposed samples.

-

Calculation: Gloss retention is calculated as the percentage of the initial gloss remaining after weathering.

Factors Influencing the Performance of Chimassorb 119

Several factors can influence the effectiveness of Chimassorb 119 in a polymer matrix.

-

Polymer Type: The inherent photosensitivity and morphology of the polymer play a significant role. For example, polypropylene, with its tertiary carbon atoms, is more susceptible to photo-oxidation than polyethylene.

-

Concentration: The concentration of Chimassorb 119 directly impacts the level of stabilization. Higher concentrations generally provide better protection, up to a certain point where performance may plateau or even decrease due to compatibility issues.

-

Presence of Other Additives: Interactions with other additives, such as pigments, fillers, and other stabilizers, can be synergistic, antagonistic, or neutral. For instance, some pigments can have a screening effect, enhancing UV protection, while others may promote degradation.

-

Environmental Conditions: The intensity and spectral distribution of UV radiation, temperature, and moisture levels all affect the rate of polymer degradation and the performance of the stabilizer.

-

Processing Conditions: High processing temperatures can cause some initial degradation of the polymer and potentially the stabilizer, affecting its long-term performance.

Conclusion